molecular formula C9H14O4 B14304160 Propan-2-yl 3,5-dioxohexanoate CAS No. 116967-25-0

Propan-2-yl 3,5-dioxohexanoate

Cat. No.: B14304160
CAS No.: 116967-25-0
M. Wt: 186.20 g/mol
InChI Key: GUWCFAMYMMARHC-UHFFFAOYSA-N
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Description

Propan-2-yl 3,5-dioxohexanoate is an organic compound with the molecular formula C9H14O4. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups at the 3rd and 5th positions of the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3,5-dioxohexanoate typically involves the esterification of 3,5-dioxohexanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,5-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Diols.

    Substitution: Amides or other esters.

Scientific Research Applications

Propan-2-yl 3,5-dioxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 3,5-dioxohexanoate involves its interaction with various molecular targets. The keto groups in the compound can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dioxohexanoate: Similar structure but with an ethyl ester group instead of an isopropyl group.

    Methyl 3,5-dioxohexanoate: Similar structure but with a methyl ester group.

Uniqueness

Propan-2-yl 3,5-dioxohexanoate is unique due to its isopropyl ester group, which can influence its reactivity and interactions compared to other esters. The presence of two keto groups also makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

116967-25-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

propan-2-yl 3,5-dioxohexanoate

InChI

InChI=1S/C9H14O4/c1-6(2)13-9(12)5-8(11)4-7(3)10/h6H,4-5H2,1-3H3

InChI Key

GUWCFAMYMMARHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(=O)CC(=O)C

Origin of Product

United States

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